molecular formula C22H13F2N3 B2366403 8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-60-5

8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2366403
CAS No.: 932325-60-5
M. Wt: 357.364
InChI Key: JMEZOEUEWJCKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including “8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline”, has been a subject of numerous studies. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinolines are nitrogen-containing bicyclic compounds. The quinoline nucleus is present in numerous biological compounds . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Scientific Research Applications

Photophysical and Electrochemical Properties

Influence of Fluorine on Properties : The introduction of fluorine atoms into the pyrazolo[3,4-b]quinoline structure significantly modifies its properties, such as fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. Fluorine's electron-withdrawing effect increases the molecule's resistance to proton donors, preserving its high fluorescence yield even in the presence of strong proton donors like trifluoroacetic acid (TFA) (Szlachcic & Uchacz, 2018).

Fluorescence Quenching and Recovery

Reversible Quenching by Protonation : Pyrazolo[3,4-b]quinoline derivatives exhibit stable fluorescence in various solvents but undergo efficient fluorescence quenching in the presence of protic acids. This process is reversible, and the fluorescence can be fully recovered, demonstrating potential for use in light-emitting devices and molecular sensors (Mu et al., 2010).

Synthesis and Chemical Transformations

New Derivatives for Fluorescence Applications : Research into the synthesis of novel quinoline derivatives for applications in biochemistry and medicine is ongoing. These derivatives are being explored for their potential as DNA fluorophores, antioxidants, and radioprotectors due to their efficient fluorescence properties (Aleksanyan & Hambardzumyan, 2013).

Molecular Sensing and Light-Emitting Devices

Versatile Fluorophore for Molecular Sensors : The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore serves as a versatile building block for constructing brightly fluorescent molecular sensors and fluoroionophores. These sensors show strong analyte-induced fluorescence enhancement or bright ratiometric dual emission, making them suitable for metal ion recognition (Rurack et al., 2002).

Properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-8-6-14(7-9-15)21-19-13-25-20-11-10-16(24)12-18(20)22(19)27(26-21)17-4-2-1-3-5-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEZOEUEWJCKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.